![molecular formula C18H25BO5 B13993701 4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)
4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a tetrahydro-pyran-2-yloxy group and a dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde typically involves multiple steps:
-
Formation of the Tetrahydro-pyran-2-yloxy Group: : This step involves the protection of a hydroxyl group using tetrahydro-pyran (THP) to form the tetrahydro-pyran-2-yloxy group. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) in an anhydrous solvent like dichloromethane (DCM).
-
Introduction of the Dioxaborolan-2-yl Group: : The dioxaborolan-2-yl group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction conditions typically involve a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., potassium acetate), and a solvent such as dimethylformamide (DMF).
-
Formation of the Benzaldehyde Core: : The final step involves the introduction of the benzaldehyde group. This can be achieved through a formylation reaction, such as the Vilsmeier-Haack reaction, which uses DMF and phosphorus oxychloride (POCl3) to form the aldehyde group on the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and the use of high-throughput screening can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The aldehyde group in 4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The aldehyde group can also be reduced to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The tetrahydro-pyran-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile such as sodium methoxide (NaOMe) can replace the tetrahydro-pyran-2-yloxy group with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions, CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: NaOMe in methanol, other nucleophiles in appropriate solvents.
Major Products
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Compounds with substituted functional groups replacing the tetrahydro-pyran-2-yloxy group.
Scientific Research Applications
4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: : The compound can be used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
-
Material Science: : It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
-
Biological Studies: : The compound can be used as a probe or reagent in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the target enzyme or receptor it interacts with. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde: Similar structure but with a methoxy group instead of a tetrahydro-pyran-2-yloxy group.
4-(Tetrahydro-furan-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde: Similar structure but with a tetrahydro-furan-2-yloxy group instead of a tetrahydro-pyran-2-yloxy group.
Uniqueness
The uniqueness of 4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde lies in its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the tetrahydro-pyran-2-yloxy and dioxaborolan-2-yl groups allows for unique chemical transformations and interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C18H25BO5 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C18H25BO5/c1-17(2)18(3,4)24-19(23-17)15-11-14(9-8-13(15)12-20)22-16-7-5-6-10-21-16/h8-9,11-12,16H,5-7,10H2,1-4H3 |
InChI Key |
XEVZXOVHIJHNDD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC3CCCCO3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)
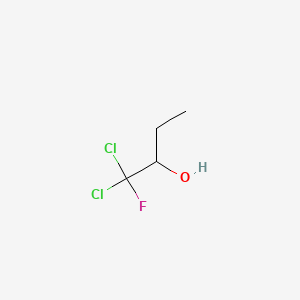
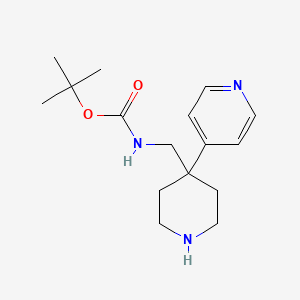
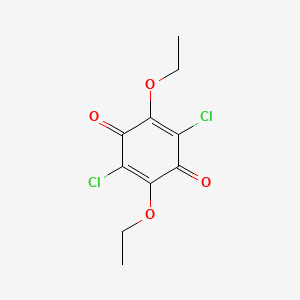
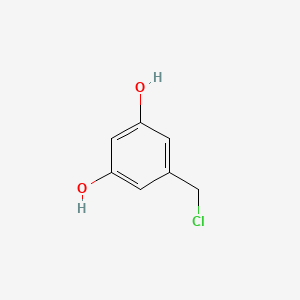

![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
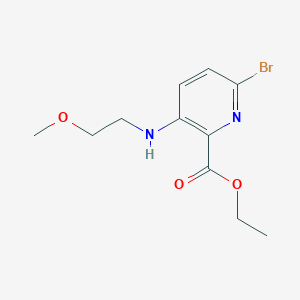
![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)
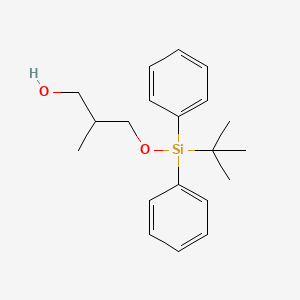
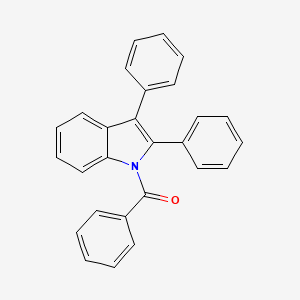
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)

